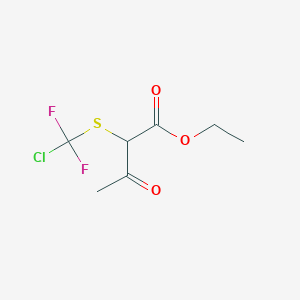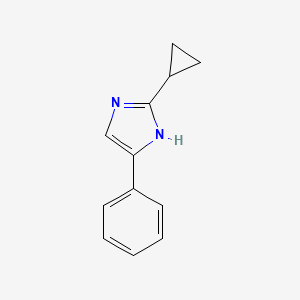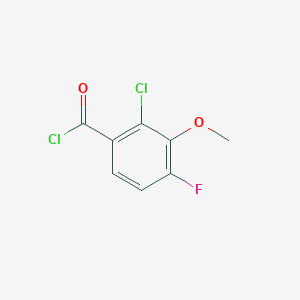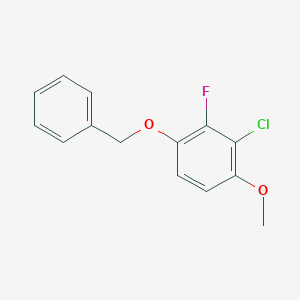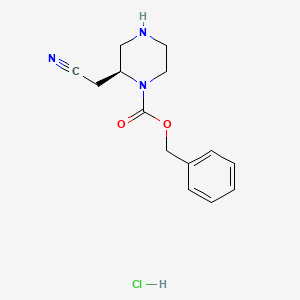
Methyl Cbz-amino-furan-2-yl-acetate (Cbz-DL-Gly(Fur-2-yl)-OMe)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Cbz-amino-furan-2-yl-acetate (Cbz-DL-Gly(Fur-2-yl)-OMe) is a versatile compound used in organic synthesis and medicinal chemistry. It is a type of amino acid that can form a variety of structures, including cyclic and linear peptides, and is a common building block in the synthesis of various drugs. Cbz-DL-Gly(Fur-2-yl)-OMe is also known as a benzyloxycarbonyl-protected amino acid and is a valuable reagent in many pharmaceuticals, biochemistry, and organic synthesis applications.
Applications De Recherche Scientifique
Cbz-DL-Gly(Fur-2-yl)-OMe is used in the synthesis of various peptides and peptidomimetics and is an important reagent in amino acid and peptide chemistry. It is also used in the synthesis of small molecule drugs, such as antibiotics and anti-cancer agents. In addition, Cbz-DL-Gly(Fur-2-yl)-OMe is used in the synthesis of peptide-based vaccines and in the synthesis of peptide-based probes for imaging and diagnostic applications.
Mécanisme D'action
The mechanism of action of Cbz-DL-Gly(Fur-2-yl)-OMe is based on its ability to form covalent bonds with other molecules. The amino acid can form peptide bonds with other amino acids, which is essential for the formation of peptides and peptidomimetics. In addition, Cbz-DL-Gly(Fur-2-yl)-OMe can form covalent bonds with other molecules, such as small molecules and peptides, which is essential for the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
Cbz-DL-Gly(Fur-2-yl)-OMe is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of peptides and peptidomimetics, which can have various biochemical and physiological effects. In addition, Cbz-DL-Gly(Fur-2-yl)-OMe can be used in the synthesis of small molecule drugs, which can have various biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Cbz-DL-Gly(Fur-2-yl)-OMe is an ideal reagent for use in organic synthesis and medicinal chemistry. It is relatively stable and can be stored for long periods of time without degradation. In addition, it is relatively easy to synthesize and deprotect, making it a useful reagent for the synthesis of peptides and peptidomimetics. However, it is not suitable for use in biological systems, as it is not metabolized by cells.
Orientations Futures
There are several potential future directions for the use of Cbz-DL-Gly(Fur-2-yl)-OMe. It could be used in the synthesis of peptide-based drugs and vaccines, as well as in the synthesis of peptide-based probes for imaging and diagnostic applications. In addition, it could be used in the synthesis of peptide-based inhibitors of enzymes and proteins, as well as in the synthesis of peptide-based inhibitors of disease-causing agents. Finally, Cbz-DL-Gly(Fur-2-yl)-OMe could be used in the synthesis of peptide-based therapeutic agents, such as peptide-based drugs and vaccines.
Méthodes De Synthèse
Cbz-DL-Gly(Fur-2-yl)-OMe is synthesized by reacting a benzyloxycarbonyl-protected amino acid with a glyoxylic acid derivative, such as furan-2-yl-acetate. The reaction is carried out in an aqueous solution at a temperature of around 25°C. The reaction is followed by a deprotection step, which removes the benzyloxycarbonyl group from the amino acid. The resulting compound is then purified and isolated.
Propriétés
IUPAC Name |
methyl 2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-19-14(17)13(12-8-5-9-20-12)16-15(18)21-10-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXJYKVYAICJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)
